prostaglandin E1(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

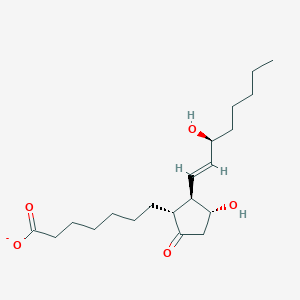

Prostaglandin E1(1-) is conjugate base of prostaglandin E1. It has a role as a human metabolite. It is a conjugate base of a prostaglandin E1.

Applications De Recherche Scientifique

Introduction to Prostaglandin E1

Prostaglandin E1 (PGE1), also known as alprostadil, is a naturally occurring prostaglandin that plays a significant role in various physiological processes. It is primarily recognized for its vasodilatory effects and its ability to maintain ductal patency in neonates with congenital heart defects. This article explores the diverse applications of PGE1, focusing on its clinical uses in medicine, particularly in treating cardiovascular conditions and erectile dysfunction.

Maintenance of Ductus Arteriosus Patency

PGE1 is crucial in managing neonates with ductus arteriosus-dependent congenital heart disease. It helps maintain the patency of the ductus arteriosus, which is vital for systemic circulation in these infants. Several studies have demonstrated its effectiveness:

- Case Study : A Nigerian infant with pulmonary atresia and a patent ductus arteriosus was treated with an oral derivative of PGE1, resulting in stabilization of his cardiovascular condition after administration every four hours via feeding tube .

- Clinical Outcomes : In a review of 65 cases treated with intravenous PGE1, 62 were successful in maintaining ductal patency, highlighting its critical role in neonatal care .

Treatment of Ischemic Ulcers

PGE1 has been investigated for its potential to promote healing in ischemic ulcers associated with peripheral vascular occlusive disease. A randomized controlled trial assessed its efficacy compared to placebo:

- Study Findings : Among 120 patients, those receiving PGE1 showed 18% healing rates of ulcers compared to 16% in the placebo group, although the differences were not statistically significant . This suggests that while PGE1 may have some benefits, further studies are needed to establish its effectiveness conclusively.

Management of Erectile Dysfunction

PGE1 is widely used as an intracavernosal injection for treating erectile dysfunction. Its vasodilatory properties enhance blood flow to the penis, facilitating erections.

- Clinical Evaluation : A study involving 116 impotent patients showed that re-dosing PGE1 significantly improved erectile response during dynamic color-power Doppler sonography, indicating its effectiveness in managing erectile dysfunction .

Adult Respiratory Distress Syndrome (ARDS)

Research has explored the use of PGE1 in patients with ARDS, focusing on its hemodynamic effects:

- Trial Results : A double-blind study involving 100 patients found no significant improvement in survival rates with PGE1 therapy compared to placebo. However, it did enhance cardiac output and oxygen availability . Adverse effects included gastrointestinal disturbances and hypotension.

Summary of Findings

The applications of PGE1 span several medical fields, primarily focusing on neonatal care, vascular health, and sexual medicine. The following table summarizes key findings from various studies:

Propriétés

Formule moléculaire |

C20H33O5- |

|---|---|

Poids moléculaire |

353.5 g/mol |

Nom IUPAC |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/p-1/b13-12+/t15-,16+,17+,19+/m0/s1 |

Clé InChI |

GMVPRGQOIOIIMI-DWKJAMRDSA-M |

SMILES isomérique |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)[O-])O)O |

SMILES canonique |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)[O-])O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.